7-Methoxy-4-(trifluoromethyl)coumarin
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 7-Methoxy-4-(trifluoromethyl)coumarin involves innovative methods to generate a variety of heteroannulated coumarins. A notable approach includes the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride and methyl 2-chloro-2-oxoacetate, facilitated by trimethylsilylchloride, to prepare the starting materials for further reactions (Iaroshenko et al., 2011). Additionally, the synthesis of 7-amino-4-(trifluoromethyl)coumarin and its derivatives outlines a pathway for generating novel fluorescent markers (Bissell et al., 1980).
Molecular Structure Analysis
X-ray crystallographic analysis has been a cornerstone for understanding the molecular structure of coumarin derivatives, providing insights into their three-dimensional arrangement and contributing to the synthesis strategies. These analyses reveal the planarity and substitution effects on the coumarin core structure, which are crucial for its chemical behavior and interactions (Iaroshenko et al., 2011).
Chemical Reactions and Properties
7-Methoxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, reflecting its reactivity and potential for further functionalization. The modification of this compound through reactions such as amination and amidation under specific conditions highlights its versatility in synthetic chemistry (Joy et al., 2014).
Physical Properties Analysis
The physical properties of 7-Methoxy-4-(trifluoromethyl)coumarin, including solubility and photophysical characteristics, are influenced by its molecular structure. Studies on similar compounds emphasize the impact of substituents on these properties, which are essential for applications in fields like photodynamic therapy (Pişkin et al., 2011).
Chemical Properties Analysis
The chemical behavior of 7-Methoxy-4-(trifluoromethyl)coumarin is characterized by its interactions and reactions with various agents. The compound's fluorinated moiety significantly impacts its reactivity, offering a pathway to explore novel chemical transformations and the synthesis of complex molecules (Mokhtary & Najafizadeh, 2012).
Scientific Research Applications
Application 1: Cytochrome P450 2E1 (CYP2E1) Activity Assay
- Scientific Field : Biochemistry, specifically enzymology .
- Summary of the Application : 7-Methoxy-4-(trifluoromethyl)coumarin is used as a fluorogenic substrate in the CYP2E1 activity assay . CYP2E1 is an enzyme involved in the metabolism of xenobiotics in the body.
- Methods of Application : The compound is used as a substrate in the assay. Upon enzymatic cleavage by CYP2E1, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released. The fluorescence of HFC can then be used to quantify CYP2E1 activity .
- Results or Outcomes : The results of the assay would provide a measure of CYP2E1 activity, which is important in understanding the metabolism of various substances in the body .
Application 2: Aromatase Assay
- Scientific Field : Biochemistry, specifically enzymology .
- Summary of the Application : 7-Methoxy-4-(trifluoromethyl)coumarin is used as a substrate in the aromatase assay . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens.
- Methods of Application : The compound is used as a substrate in the assay. The specifics of the experimental procedure would depend on the particular design of the aromatase assay .
- Results or Outcomes : The results of the assay would provide a measure of aromatase activity, which is important in understanding estrogen biosynthesis .
Application 3: Fluorescent Probes
- Scientific Field : Biochemistry, specifically fluorescence spectroscopy .
- Summary of the Application : 7-Methoxy-4-(trifluoromethyl)coumarin and its derivatives have important application value in fluorescent probes . Fluorescent probes are used in various fields of biological research to visualize and study biological phenomena.
- Methods of Application : The specifics of the experimental procedure would depend on the particular design of the fluorescent probe .
- Results or Outcomes : The results would provide visual data that can be used to study various biological phenomena .
Application 4: Dyes and Optical Materials
- Scientific Field : Material Science .
- Summary of the Application : 7-Methoxy-4-(trifluoromethyl)coumarin and its derivatives have application value in dyes and optical materials . These compounds can be used in the production of various types of dyes and optical materials.
- Methods of Application : The specifics of the experimental procedure would depend on the particular design of the dye or optical material .
- Results or Outcomes : The results would provide new types of dyes and optical materials .
Application 5: Choleretic Drug
- Scientific Field : Pharmacology .
- Summary of the Application : 7-Hydroxy-4-methylcoumarin, a derivative of 7-Methoxy-4-(trifluoromethyl)coumarin, is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
- Methods of Application : The specifics of the experimental procedure would depend on the particular design of the drug .
- Results or Outcomes : The results would provide relief from sphincter pain .
Application 6: Antibacterial and Antioxidant Drug
- Scientific Field : Pharmacology .
- Summary of the Application : 7-Hydroxymethyl carbamate, a derivative of 7-Methoxy-4-(trifluoromethyl)coumarin, is being studied as a new antibacterial and antioxidant drug .
- Methods of Application : The specifics of the experimental procedure would depend on the particular design of the drug .
- Results or Outcomes : The results would provide a new antibacterial and antioxidant drug .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHUELNIGDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350909 | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-(trifluoromethyl)coumarin | |
CAS RN |
575-04-2 | |
Record name | 7-Methoxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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